10-Oxo Naloxone 10-Oxo Naloxone
Brand Name: Vulcanchem
CAS No.: 294175-43-2
VCID: VC17994805
InChI: InChI=1S/C19H19NO5/c1-2-8-20-9-7-18-13-10-3-4-11(21)15(13)25-17(18)12(22)5-6-19(18,24)16(20)14(10)23/h2-4,16-17,21,24H,1,5-9H2/t16-,17+,18+,19-/m1/s1
SMILES:
Molecular Formula: C19H19NO5
Molecular Weight: 341.4 g/mol

10-Oxo Naloxone

CAS No.: 294175-43-2

Cat. No.: VC17994805

Molecular Formula: C19H19NO5

Molecular Weight: 341.4 g/mol

* For research use only. Not for human or veterinary use.

10-Oxo Naloxone - 294175-43-2

Specification

CAS No. 294175-43-2
Molecular Formula C19H19NO5
Molecular Weight 341.4 g/mol
IUPAC Name (4S,4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-1,2,4,5,6,7a-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-dione
Standard InChI InChI=1S/C19H19NO5/c1-2-8-20-9-7-18-13-10-3-4-11(21)15(13)25-17(18)12(22)5-6-19(18,24)16(20)14(10)23/h2-4,16-17,21,24H,1,5-9H2/t16-,17+,18+,19-/m1/s1
Standard InChI Key IKMNPTIPIBFNPV-YDZRNGNQSA-N
Isomeric SMILES C=CCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1C(=O)C5=C3C(=C(C=C5)O)O4)O
Canonical SMILES C=CCN1CCC23C4C(=O)CCC2(C1C(=O)C5=C3C(=C(C=C5)O)O4)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

10-Oxo naloxone’s core structure retains the morphinan backbone of naloxone but introduces a ketone functional group at position 10. Its IUPAC name, (4S,4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-1,2,4,5,6,7a-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-dione, reflects this modification . The molecular formula (C₁₉H₁₉NO₅) differs from naloxone hydrochloride (C₁₉H₂₁NO₄·HCl·2H₂O) by the absence of two hydrogen atoms and the addition of an oxygen atom, consistent with the oxidation of a hydroxyl group to a ketone .

Stereochemical Configuration

The compound’s stereochemistry is critical to its receptor interactions. The 4S,4aS,7aR,12bS configuration ensures spatial alignment akin to naloxone, which competitively binds µ-opioid receptors . Computational models suggest that the C10 ketone may reduce hydrogen-bonding capacity compared to naloxone’s hydroxyl group, potentially altering receptor affinity .

Physicochemical Properties

Predicted collision cross-section (CCS) values for 10-oxo naloxone adducts, derived from ion mobility spectrometry, provide insights into its gas-phase behavior:

Adductm/zPredicted CCS (Ų)
[M+H]⁺342.13358178.1
[M+Na]⁺364.11552188.4
[M-H]⁻340.11902179.2

These values indicate a moderately polar molecule with a CCS profile similar to naloxone, suggesting comparable bioavailability and distribution kinetics .

Spectroscopic Characterization

The SMILES string C=CCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1C(=O)C5=C3C(=C(C=C5)O)O4)O encodes the compound’s connectivity and stereochemistry. Nuclear magnetic resonance (NMR) data, though unavailable in public databases, would likely show distinct carbonyl (C=O) signals at ~205 ppm (C10) and aromatic proton shifts consistent with the dihydroxy-substituted benzene ring .

Synthetic Pathways and Methodological Challenges

Benzylic Oxidation of Morphinans

The synthesis of 10-oxo naloxone is hypothesized to proceed via benzylic oxidation of naloxone or a precursor. Patent WO2011034747A1 details a general method for preparing 10-keto morphinans using oxidizing agents such as chromium trioxide (CrO₃) or ruthenium-based catalysts under controlled conditions . For example:

  • Substrate Preparation: Naloxone is dissolved in an inert solvent (e.g., dichloromethane).

  • Oxidation: Addition of CrO₃ in acetic acid at 0–5°C for 2–4 hours.

  • Workup: Quenching with sodium bisulfite, followed by column chromatography to isolate 10-oxo naloxone .

This method achieves moderate yields (50–65%), with purity dependent on chromatographic resolution of byproducts like overoxidized derivatives .

Mechanistic Considerations

The oxidation mechanism involves abstraction of the benzylic hydrogen at C10 by a chromyl ion, forming a radical intermediate that reacts with water to yield the ketone. Competing pathways, such as epoxidation of the allyl group or hydroxylation at C14, necessitate precise stoichiometric control .

Pharmacological Hypotheses and Unanswered Questions

Putative Opioid Receptor Interactions

Despite structural similarities to naloxone, 10-oxo naloxone’s pharmacological profile remains unvalidated. Molecular docking simulations predict reduced µ-opioid receptor affinity due to the ketone’s steric and electronic effects. Key interactions disrupted include:

  • Loss of hydrogen bonding between the C14 hydroxyl and receptor residue His297.

  • Altered hydrophobic contacts with Trp293 and Ile322 .

Comparative Potency

If synthesized, in vitro assays (e.g., GTPγS binding) would be required to quantify antagonist efficacy relative to naloxone (IC₅₀ = 1.2 nM at µ-receptors) . The ketone’s electron-withdrawing nature may accelerate dissociation kinetics, shortening its duration of action .

Challenges in Research and Development

Absence of Bioactivity Data

No peer-reviewed studies or clinical trials involving 10-oxo naloxone are documented . This gap underscores the need for:

  • In vitro receptor binding assays.

  • In vivo toxicity and efficacy studies in rodent models.

  • Pharmacokinetic profiling (e.g., metabolic stability in liver microsomes).

Synthetic Accessibility Barriers

The compound’s complex stereochemistry and sensitivity to oxidative degradation pose challenges for large-scale synthesis. Patent WO2011034747A1 notes difficulties in achieving >90% purity without advanced purification techniques .

“The structural diversification of naloxone derivatives offers a promising avenue for developing tailored opioid antagonists.” – Hypothetical synthesis based on .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator